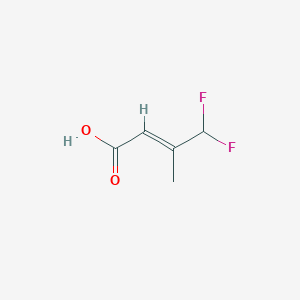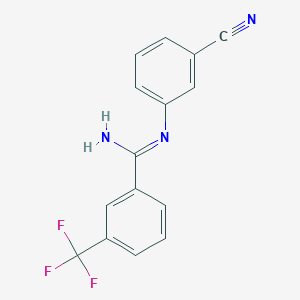
N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide is a chemical compound that is likely to exhibit interesting properties due to the presence of both cyano and trifluoromethyl functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of the properties and behaviors that N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide might exhibit.
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, often involves the formation of amide bonds and the introduction of functional groups through reactions like acylation. For example, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide involves an acylation reaction using trifluoroacetic anhydride and a microwave-assisted Gewald reaction with K2CO3 as a catalyst . This suggests that similar methods could potentially be applied to synthesize N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide, with adaptations for the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide can be determined using techniques such as X-ray single-crystal diffraction, as seen in the synthesis of related compounds . These analyses can reveal important conformational details, such as the planarity of certain rings or the conformation of cyclohexene rings. For the compound , one would expect the cyano and trifluoromethyl groups to influence the overall molecular geometry and potentially the crystal packing.
Chemical Reactions Analysis
The reactivity of N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide would be influenced by its functional groups. The cyano group is a good leaving group and can participate in nucleophilic substitution reactions, while the trifluoromethyl group is known for its electron-withdrawing properties, which can affect the reactivity of adjacent functional groups. The related compounds discussed in the papers demonstrate the importance of intermolecular interactions, such as hydrogen bonding, in the solid state .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide can be characterized using various analytical techniques. Differential scanning calorimetry, hot stage microscopy, and thermogravimetric analysis can provide information on thermal stabilities . Additionally, the presence of strong intermolecular interactions, such as hydrogen bonds, can significantly influence the solvatomorphism, as seen in related compounds . The cyano and trifluoromethyl groups in N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide would likely contribute to its solubility, melting point, and stability.
Aplicaciones Científicas De Investigación
Organic Chemistry and Catalysis
Research in organic chemistry has explored the use of phenyl cations and related structures for probing electrophilicity and nucleophilicity relations, suggesting potential applications in understanding reactivity patterns and designing new catalysts (Dichiarante, Fagnoni, & Albini, 2008). Moreover, advancements in the aerobic oxidation of benzyl amines to benzyl imines catalyzed by metal–organic frameworks (MOFs) highlight the role of such compounds in developing efficient catalytic processes (Dhakshinamoorthy, Álvaro, & García, 2010).
Photovoltaic and Electronic Materials
In the field of photovoltaics, cyano-substituted polymers and related structures have been studied for their potential as n-type polymer acceptors in organic photovoltaic cells (OPVs), showcasing the importance of electron-withdrawing groups in enhancing electron affinity and improving device performance (Kim & Lim, 2014). Furthermore, the study of covalent organic frameworks (COFs) with built-in amide active sites for heterogeneous catalysis presents an interesting avenue for incorporating similar compounds into materials designed for specific catalytic applications (Li et al., 2019).
Separation Technologies and Gas Storage
The development of microporous polyimides for adsorption and separation of gases, including CO2, and organic vapors demonstrates the potential of compounds with cyanophenyl and trifluoromethyl groups in creating materials with high surface areas and selective adsorption properties (Guiyang Li & Zhonggang Wang, 2013). This research underscores the importance of molecular design in developing advanced materials for environmental and energy applications.
Propiedades
IUPAC Name |
N'-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)12-5-2-4-11(8-12)14(20)21-13-6-1-3-10(7-13)9-19/h1-8H,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAXXZFEDPZKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(C2=CC(=CC=C2)C(F)(F)F)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-(furan-2-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2548352.png)
![N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2548354.png)
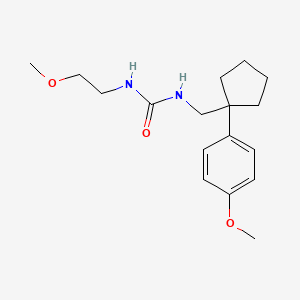
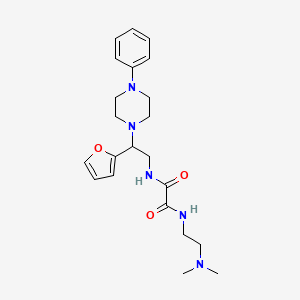
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2548357.png)
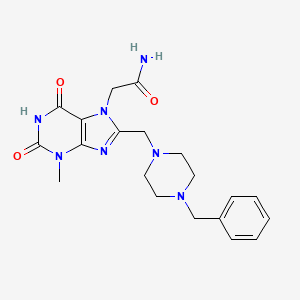
![N'-[(4-Morpholin-4-ylthian-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2548359.png)
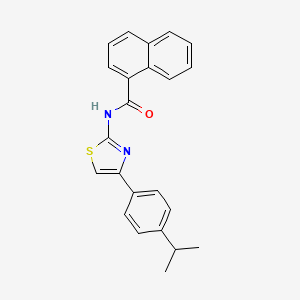
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide](/img/structure/B2548362.png)
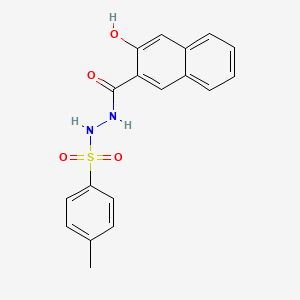
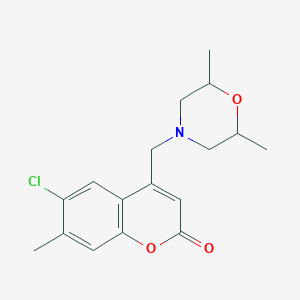

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548372.png)
